molecular formula C14H12N4O3S2 B2542813 N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-43-2

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2542813
CAS RN: 1021266-43-2
M. Wt: 348.4
InChI Key: WUVLDTFBHFFVQE-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound is part of a broader class of heterocyclic amides that have been synthesized and characterized for their structural and chemical properties. Research in this area involves detailed studies on the synthesis methodologies, molecular characterization (including IR, NMR, and XRD analysis), and theoretical investigations using density functional theory (DFT) modeling. These studies aim to understand the compound's stability, reactivity, and potential for further chemical modifications. The synthesis and properties of related furan-2-carboxamide-bearing thiazoles have shown that these compounds can be crystallized in specific space groups, with their structures characterized by a range of noncovalent interactions, demonstrating their complex molecular geometry and potential for diverse chemical applications (Cakmak et al., 2022).

Antimicrobial Activity

A significant application of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide and its derivatives is in the development of new antimicrobial agents. These compounds have been evaluated for their antimicrobial activity against a variety of microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. The research has highlighted the potential of these compounds to serve as a basis for developing new therapies targeting resistant strains of microorganisms. The structure-activity relationship studies provide insights into how modifications in the compound's structure can enhance or reduce its antimicrobial efficacy (Patel et al., 2015).

Future Directions

Thiazoles and their derivatives have shown a wide range of biological activities, making them promising candidates for drug design and discovery . Future research could focus on the synthesis of new thiazole derivatives, including “N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide”, and the exploration of their potential biological activities.

Mechanism of Action

properties

IUPAC Name

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-11(17-13-15-5-7-22-13)4-3-9-8-23-14(16-9)18-12(20)10-2-1-6-21-10/h1-2,5-8H,3-4H2,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVLDTFBHFFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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